molecular formula C11H15N3O3S B5148305 1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide

1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B5148305
M. Wt: 269.32 g/mol
InChI Key: TYVJPMMLTWTUEA-UHFFFAOYSA-N
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Description

1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a carboxamide group and a nitrothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperidine and thiophene rings in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c12-11(15)8-3-5-13(6-4-8)7-9-1-2-10(18-9)14(16)17/h1-2,8H,3-7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVJPMMLTWTUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for halogenation).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrothiophene moiety could play a role in binding to these targets, while the piperidine ring may influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide can be compared with other compounds containing piperidine or thiophene rings:

The uniqueness of this compound lies in the combination of these two moieties, which may confer distinct chemical and biological properties.

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